molecular formula C9H6F3N3 B8156095 5-Pyrazol-1-yl-2-trifluoromethyl-pyridine

5-Pyrazol-1-yl-2-trifluoromethyl-pyridine

Cat. No.: B8156095
M. Wt: 213.16 g/mol
InChI Key: KFTCYXXMCNVXAC-UHFFFAOYSA-N
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Description

5-Pyrazol-1-yl-2-trifluoromethyl-pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring with a trifluoromethyl group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrazol-1-yl-2-trifluoromethyl-pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloro-5-trifluoromethylpyridine with hydrazine hydrate to form the pyrazole ring. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Pyrazol-1-yl-2-trifluoromethyl-pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the trifluoromethyl position .

Scientific Research Applications

5-Pyrazol-1-yl-2-trifluoromethyl-pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Pyrazol-1-yl-2-trifluoromethyl-pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methyl-1H-pyrazol-5-yl)pyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2-(3-Phenyl-1H-pyrazol-5-yl)pyridine: Contains a phenyl group instead of a trifluoromethyl group.

    2-(3-(Trifluoromethyl)-1H-pyrazol-5-yl)pyridine: Another trifluoromethyl-substituted pyrazole-pyridine derivative.

Uniqueness

5-Pyrazol-1-yl-2-trifluoromethyl-pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

5-pyrazol-1-yl-2-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3/c10-9(11,12)8-3-2-7(6-13-8)15-5-1-4-14-15/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTCYXXMCNVXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CN=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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